
1-Chloro-4-(1-isothiocyanatoethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(1-isothiocyanatoethyl)benzene: is an organic compound with the molecular formula C9H8ClNS It is characterized by the presence of a chloro group and an isothiocyanato group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(1-isothiocyanatoethyl)benzene can be synthesized through a multi-step process involving the chlorination of ethylbenzene followed by the introduction of the isothiocyanato group. The reaction typically involves:
Chlorination: Ethylbenzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to form 1-chloro-4-ethylbenzene.
Isothiocyanation: The resulting 1-chloro-4-ethylbenzene is then reacted with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanato group, forming this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-(1-isothiocyanatoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Addition Reactions: The isothiocyanato group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Ferric chloride for chlorination, base catalysts for substitution reactions.
Solvents: Organic solvents such as dichloromethane, toluene.
Major Products:
Substitution Products: Derivatives with nucleophiles replacing the chloro group.
Addition Products: Thiourea derivatives formed by the addition of nucleophiles to the isothiocyanato group.
Aplicaciones Científicas De Investigación
1-Chloro-4-(1-isothiocyanatoethyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanato group.
Medicine: Investigated for potential therapeutic applications, including the development of novel drugs and diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-chloro-4-(1-isothiocyanatoethyl)benzene involves its reactive isothiocyanato group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and enzymes, potentially altering their function and activity. The molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Chloro-4-(1-isothiocyanatoethyl)benzene can be compared with other similar compounds such as:
1-Chloro-4-(1-isothiocyanatopropyl)benzene: Similar structure but with a propyl group instead of an ethyl group.
1-Chloro-4-(1-isothiocyanatobutyl)benzene: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: The uniqueness of this compound lies in its specific reactivity and the balance between the chloro and isothiocyanato groups, making it suitable for a wide range of applications in different fields.
Propiedades
IUPAC Name |
1-chloro-4-(1-isothiocyanatoethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJKNZREKDQMQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N=C=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
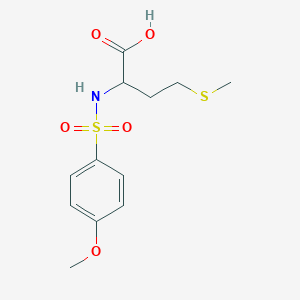

![ethyl 4-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2638298.png)
![N-benzyl-N'-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2638299.png)
![2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]pentylamino]-2-oxoacetic acid](/img/structure/B2638303.png)
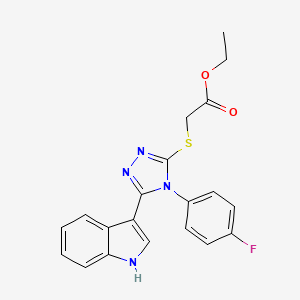
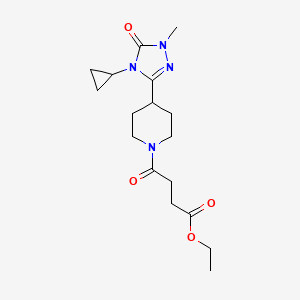
![4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2638308.png)
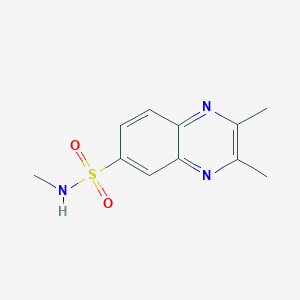
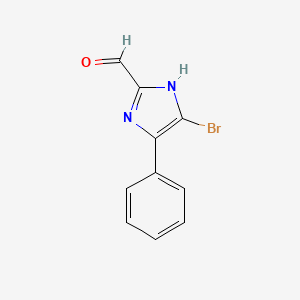
![1-(3-Chloro-4-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2638312.png)
![[2-[4-(diethylsulfamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2638313.png)
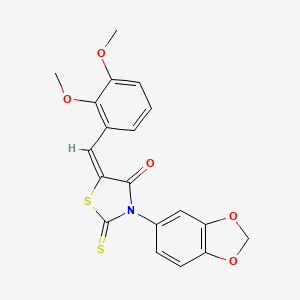
![N-{5-ETHYL-3-[(4-FLUOROPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]THIOPHEN-2-YL}BENZAMIDE](/img/structure/B2638316.png)
